

Spectroscopic Profile of 6-Bromovanillin: A Technical Guide

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Compound of Interest		
Compound Name:	6-Bromovanillin	
Cat. No.:	B042375	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **6-bromovanillin**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for **6-bromovanillin** is summarized in the tables below, providing a quick reference for its structural identification.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **6-Bromovanillin**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
10.86	br s	1H	-OH	DMSO-d ₆
10.01	S	1H	-CHO	DMSO-d ₆
7.34	S	1H	Ar-H	DMSO-d ₆
7.11	S	1H	Ar-H	DMSO-d ₆
3.83	S	3H	-ОСН3	DMSO-d ₆

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for **6-Bromovanillin**

Chemical Shift (δ) ppm	Assignment
190.43	Aldehyde (-CHO)
149.78	Aromatic C-OH
148.64	Aromatic C-OCH₃
109.20 - 149.78	Aromatic Carbons
109.20	Aromatic C-Br
56.33	Methoxy (-OCH₃)

Note: The data is for a compound identified as 5-bromovanillin, which is structurally equivalent to **6-bromovanillin**.[2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 6-Bromovanillin



Wavenumber (cm ⁻¹)	Functional Group Assignment	
3333	O-H stretch	
1674	C=O stretch (aldehyde)	
678	C-Br stretch	

Note: The data reflects shifts observed after the bromination of vanillin.[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (m/z) for 6-Bromovanillin

m/z	Relative Abundance	Assignment
232	97.3	[M+2]+ (with ⁸¹ Br)
231	73.8	[M+1]+
230	100.0	[M] ⁺ (with ⁷⁹ Br)
229	66.5	[M-H]+
189	11.9	
187	12.4	_
203	5.4	
201	5.9	
217	4.7	_
215	4.9	_

Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with a near 1:1 ratio.[2][3]

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for **6-bromovanillin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of **6-bromovanillin** and dissolve it in about 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4] Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.[4]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be shimmed to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to consider include the number of scans, relaxation delay, and pulse width.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[5] Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[5]
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like **6-bromovanillin**, the KBr pellet method is a common technique:

- Sample Preparation: Grind a small amount of **6-bromovanillin** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a



blank KBr pellet should be recorded and subtracted from the sample spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[6]

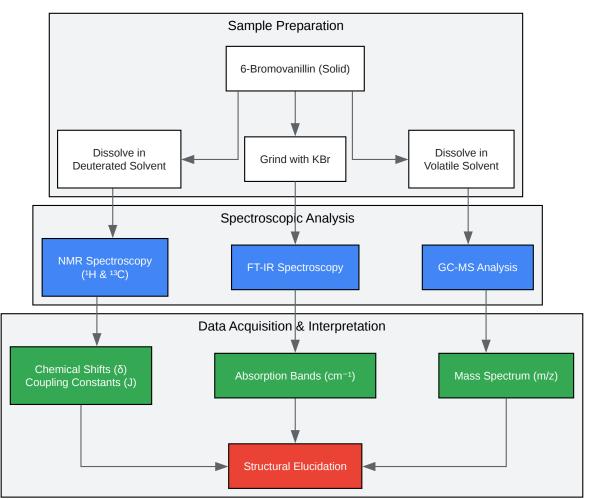
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of 6-bromovanillin in a suitable volatile
 organic solvent, such as dichloromethane or hexane.[7] The solution should be free of
 particles; centrifugation or filtration can be used if necessary.[7]
- Injection: Inject a small volume of the prepared solution into the GC-MS system. The sample is vaporized in the heated injection port.[7]
- Gas Chromatography: The vaporized sample is carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.[7]
- Mass Spectrometry: As the separated components elute from the GC column, they enter the
 mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting
 ions are separated based on their mass-to-charge ratio (m/z).[7]
- Data Analysis: The mass spectrum for each component is recorded, providing information about its molecular weight and fragmentation pattern, which aids in its identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-bromovanillin**.





General Workflow for Spectroscopic Analysis of 6-Bromovanillin

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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of **6-Bromovanillin**.

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